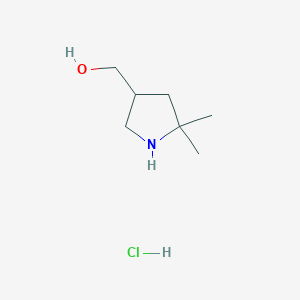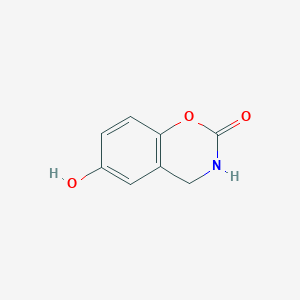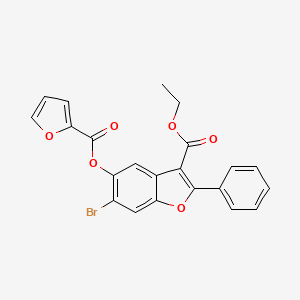
(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloropyridin-4-yl” is a part of the organoheterocyclic compounds known as Pyridines and derivatives . It appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular formula for “2-Chloropyridin-4-yl” is C6H6ClNO . The InChI Key is UDDVPFLXGOBESH-UHFFFAOYSA-N . The SMILES string is OCC1=CC=NC(Cl)=C1 .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloropyridin-4-yl” is 143.57 g/mol . The form is solid and the appearance is off-white to pale yellow .科学的研究の応用
Versatile Synthesis of Quinolines
One of the foundational applications of compounds similar to "(E)-3-(2-Chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide" is in the synthesis of quinolines and related fused pyridines. The Vilsmeier formylation of tertiary and secondary enamides leads to 2-pyridones and 2-chloropyridines, respectively. This method allows for substitution at multiple positions on the pyridine ring, showcasing the versatility of enaminones in synthesizing complex heterocyclic structures (Hayes & Meth–Cohn, 1979).
Hydrogen Bonding and Molecular Insight
Hydrogen bonding plays a crucial role in determining the structure and stability of enaminone-based compounds. Studies on the crystal structures of various enaminones reveal the importance of hydrogen bonding in forming stable molecular arrangements, crucial for the development of pharmaceuticals and materials with specific properties (Kubicki, Bassyouni, & Codding, 2000).
One-Pot Synthesis and Molecular Structures
The one-pot synthesis of enaminones demonstrates an efficient method to produce these compounds, which can be further analyzed for their molecular structures using X-ray diffraction and Hirshfeld analysis. This approach highlights the potential of enaminones in streamlined synthetic processes, leading to compounds with significant interactions like hydrogen bonding and potential applications in various fields (Barakat et al., 2020).
Improvement in Synthesis
Research also focuses on improving the synthesis of related compounds, optimizing conditions for higher yields and purity. This area of study is essential for making the production of enaminone-based compounds more efficient and economically viable for their application in drug development and other scientific areas (Yang-Heon Song, 2007).
Synthesis of Polyamides and Polyimides
Further applications of related compounds include the synthesis of polyamides and polyimides, showcasing the utility of these compounds in creating high-performance materials with exceptional thermal stability and solubility properties. This research opens avenues for developing new materials with specific mechanical and thermal characteristics for industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection. If swallowed, contact a poison center or doctor. If inhaled, move the victim to fresh air and keep at rest .
特性
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-3-14(2)11(15)5-4-9-6-7-13-10(12)8-9/h4-8H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINDMLFVHTVOP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C=CC1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)/C=C/C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyridin-4-yl)-N-ethyl-N-methylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)












